REACTION_CXSMILES
|
[I-].[Na+].[C:3](OC(=O)C)(=[O:5])[CH3:4].[Cl:10][C:11]1[CH:16]=[CH:15][C:14]([S:17][C:18]2[C:26]3[C:25](=[N:27]O)[CH2:24][CH2:23][CH2:22][C:21]=3[N:20]([CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])[C:19]=2[CH3:35])=[CH:13][CH:12]=1.S([O-])([O-])(=O)=S.[Na+].[Na+]>C1(C)C(C)=CC=CC=1.C(O)(=O)C.O>[C:3]([NH:27][C:25]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:26]=1[C:18]([S:17][C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=1)=[C:19]([CH3:35])[N:20]2[CH2:29][C:30]([O:32][CH2:33][CH3:34])=[O:31])(=[O:5])[CH3:4] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
0.0625 mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
1.27 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.27 mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
ethyl [3-(4-chlorophenylsulfanyl)-4-(hydroxyimino)-2-methyl-4,5,6,7-tetrahydro-1H-indol-1-yl]acetate
|
Quantity
|
1 mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C=C1)SC1=C(N(C=2CCCC(C12)=NO)CC(=O)OCC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
sodium thiosulfate
|
Quantity
|
0.05 mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
102.5 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring at this temperature for 30 mins
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
this mixture was added to the contents of reaction vessel 1 over 50 mins
|
Duration
|
50 min
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 102.5° C
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to 60° C.
|
Type
|
ADDITION
|
Details
|
After mixing
|
Type
|
CUSTOM
|
Details
|
to separate
|
Type
|
DISTILLATION
|
Details
|
the organic layer was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
removing 1.8 rel vol distillate
|
Type
|
CUSTOM
|
Details
|
was adjusted to 95° C.
|
Type
|
CUSTOM
|
Details
|
the product precipitated by the addition of heptanes (3 rel vol)
|
Type
|
TEMPERATURE
|
Details
|
The suspension was cooled to 20° C. over 1 h
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
the solid product was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethanol (2 rel vol)
|
Type
|
CUSTOM
|
Details
|
dried in vacuo at 40° C.
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C2C(=C(N(C2=CC=C1)CC(=O)OCC)C)SC1=CC=C(C=C1)Cl
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |